Abacavir sulfate

Vue d'ensemble

Description

Abacavir is a nucleoside analog and an inhibitor of HIV-1 reverse transcriptase (Ki = 2.1 µM for the wild-type enzyme). It inhibits replication of a variety of HIV-1 and HIV-2 strains, including strains resistant to 3'-azido-3'-deoxythymidine (zidovudine; ) or 2',3'-dideoxyinosine (didanosine; ), in HeLa cells stably expressing CD4 (IC50s = 5.8-21 µM). Abacavir inhibits replication of eight HIV-1 clinical isolates in phytohemagglutinin-stimulated isolated human peripheral blood lymphocytes with a mean IC50 value of 0.26 µM. It inhibits hepatitis B virus (HBV) DNA synthesis in HepG2 cells (IC50 = 7 µM) and is also active against human cytomegalovirus (CMV) strain AD169 and the Petaluma strain of feline immunodeficiency virus (FIV) in plaque reduction assays (IC50s = 32 and 0.4 µM, respectively). Formulations containing abacavir have been used in the treatment of HIV infection.

Abacavir is an antiviral analog of guanosine, inhibiting the reverse transcriptase of HIV type 1 with an IC50 value of 5.3 μM. This blocks retroviral replication, which assists in retroviral therapy. Abacavir, commonly used in combination with other antiretroviral compounds, has been associated with a diagnosis of hypersensitivity syndrome.

Mécanisme D'action

Target of Action

Abacavir sulfate, also known as Abacavir, is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) primarily used to treat HIV and AIDS . Its primary target is the HIV-1 reverse transcriptase enzyme , a crucial component in the replication process of the HIV virus .

Mode of Action

Abacavir is a synthetic carbocyclic nucleoside analogue that interacts with its target by mimicking the natural substrate of the reverse transcriptase enzyme . Once inside the cell, abacavir is converted by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP) , an analogue of deoxyguanosine-5’-triphosphate (dGTP) . CBV-TP competes with the natural substrate, dGTP, and gets incorporated into the viral DNA, leading to premature termination of the DNA chain .

Biochemical Pathways

The antiviral effect of abacavir is due to its intracellular anabolite, carbovir-triphosphate (CBV-TP) . CBV-TP inhibits the action of HIV-1 reverse transcriptase, an enzyme needed for the replication of the HIV virus . By blocking this enzyme, abacavir prevents the virus from replicating and spreading to other cells .

Pharmacokinetics

Abacavir is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of abacavir is approximately 83% . Abacavir is extensively metabolized by the liver; less than 2% is excreted as unchanged drug in the urine . The terminal elimination half-life of abacavir is approximately 1.5 hours .

Result of Action

The result of abacavir’s action is the inhibition of the replication of the HIV virus, which helps to slow down the damage caused to the immune system . This may delay the onset of severe health issues that are commonly associated with HIV or AIDS .

Action Environment

This compound was found to degrade significantly under acidic hydrolysis and oxidative stress conditions . Therefore, the stability and efficacy of abacavir can be influenced by environmental factors such as pH and the presence of oxidizing agents . Furthermore, genetic factors can also influence the action of abacavir. For instance, genetic testing can indicate whether a person is at higher risk of developing hypersensitivity to abacavir .

Activité Biologique

Abacavir sulfate is an antiviral medication primarily used in the treatment of HIV infection. It functions as a nucleoside reverse transcriptase inhibitor (NRTI) and has a significant role in antiretroviral therapy. This article explores its biological activity, including pharmacokinetics, mechanism of action, efficacy, safety, and adverse effects based on diverse research findings.

This compound is a carbocyclic nucleoside analogue that is converted intracellularly to its active metabolite, carbovir triphosphate. This metabolite competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. The absence of a 3′-OH group in carbovir triphosphate prevents the formation of the essential phosphodiester linkage required for DNA chain elongation, effectively terminating viral replication .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed after oral administration, with an absolute bioavailability of approximately 83% . Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | 1.54 ± 0.63 hours |

| Clearance | 0.80 ± 0.24 L/hr/kg |

| Peak Serum Concentration (Cmax) | 3.0 ± 0.89 mcg/mL |

| Area Under Curve (AUC) | 6.02 ± 1.73 mcg·hr/mL |

The pharmacokinetics are consistent across different populations and are not significantly affected by food intake .

Efficacy in Clinical Studies

This compound has demonstrated substantial efficacy in reducing HIV-1 RNA levels in patients:

- Study Overview : In a study involving 669 patients over a period of 24 months, 91% achieved HIV-1 RNA levels below 50 copies/mL .

- CD4+ T-cell Count : The mean CD4+ T-cell count increased significantly from 334.7 cells/mm³ at baseline to 577.6 cells/mm³ after treatment .

Safety and Adverse Effects

While this compound is generally well-tolerated, it is associated with some adverse effects:

- Common Adverse Reactions : Nausea (3.4%), diarrhea (2.8%), and rash (2.1%) were frequently reported among participants .

- Hypersensitivity Reactions : Approximately 5-8% of patients may experience hypersensitivity reactions, particularly in individuals with the HLA-B*5701 allele . Genotyping for this allele is recommended prior to initiating therapy to mitigate risks.

Case Studies on Adverse Effects

- Case Study 1 : A patient developed nausea and fever after 54 days on abacavir; symptoms resolved within 24 hours post-discontinuation, suggesting a hypersensitivity reaction .

- Case Study 2 : In a postmarketing survey involving over 600 patients, only two cases of serious adverse events were linked to abacavir use, indicating a relatively favorable safety profile .

Applications De Recherche Scientifique

Clinical Applications

- HIV Treatment : Abacavir sulfate is primarily indicated for the treatment of HIV-1 infection. It is effective in both treatment-naïve and treatment-experienced patients. Clinical trials have demonstrated its efficacy in achieving viral suppression.

- Pharmacokinetics in Special Populations : Research has shown that abacavir's pharmacokinetics can vary significantly among different populations, including children and those with nutritional deficiencies. A study conducted by Archary et al. on severely malnourished children indicated that early treatment with abacavir resulted in increased bioavailability and clearance rates, suggesting that dosing adjustments may be necessary based on nutritional status .

- Long-term Efficacy and Safety : A comprehensive study involving 669 patients demonstrated that 91% achieved an HIV-1 RNA level below 50 copies/mL after 24 months of treatment with abacavir . The safety profile was also evaluated, revealing a low incidence of serious adverse events, although hypersensitivity reactions were noted in some patients .

Table 1: Efficacy Outcomes of this compound in Clinical Trials

Case Studies

- Case Study 1 : In a cohort study of severely malnourished children with HIV, abacavir combined with lamivudine was administered early versus after nutritional recovery. Results indicated improved pharmacokinetic parameters and safety profiles for early intervention, supporting WHO dosing recommendations .

- Case Study 2 : A post-marketing safety analysis reviewed adverse events related to abacavir use across multiple demographics. The study found that while adverse drug reactions were reported in about 47.6% of patients, serious complications were rare, emphasizing the drug's favorable safety profile in long-term use .

Analyse Des Réactions Chimiques

Composition and Characteristics

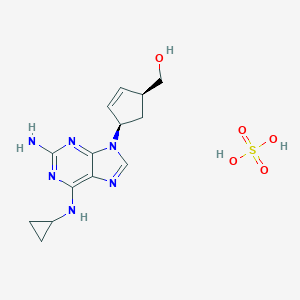

Abacavir hemisulfate: The hemisulfate salt of {(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-cyclopent-2-enyl}methanol is the salt formed between {(1S,4R)-{4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-cyclopent-2-enyl}methanol and sulfuric acid in a stoichiometric ratio of 2:1 .

Molecular Formula: The molecular formula of Abacavir Sulfate is C28H38N12O6S .

Determination of Sulfate and Glutarate Ions

Ion chromatography can separate sulfate and glutarate ions using a Metrosep A supp-5 column with detection via a suppressed conductivity detector .

Mobile Phase System

-

A mixture of 1.0 mM sodium hydrogen carbonate and 6.0 mM sodium carbonate in HPLC grade water, mixed with Acetonitrile in a 7:3 (v/v) ratio .

Typical Retention Times

Stability

Solution Stability: Abacavir hemisulfate sample solutions prepared in diluent are stable for up to 48 hours at room temperature (25+2°C) .

Mobile Phase Stability: Prepared mobile phase is stable for up to 48 hours at room temperature (25+2°C) .

Quantitative Determination of Sulfate Ions

A simple ion chromatographic method can determine sulfate ions in the presence of glutaric acid in Abacavir hemisulfate. This method has been validated to show data for method validation parameters tested and proves that sulfate and glutarate ions can be separated with better accuracy than titration analysis .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of abacavir sulfate, and how can they be experimentally validated?

Methodological Answer: this compound’s molecular structure, solubility, and stability are critical for formulation and pharmacokinetic studies. Key properties include:

- Molecular Formula : (C₁₄H₁₈N₆O)₂·H₂SO₄ .

- Molecular Weight : 670.76 g/mol .

- Stereochemistry : (1S,4R) configuration on the cyclopentene ring .

- Solubility : Highly soluble in water; stability in organic solvents (e.g., DMSO) should be tested under controlled conditions .

Validation Techniques :

- X-ray crystallography or NMR spectroscopy to confirm stereochemistry .

- High-performance liquid chromatography (HPLC) with UV detection to assess purity (>98%) and degradation products .

Table 1: Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | (C₁₄H₁₈N₆O)₂·H₂SO₄ | |

| Solubility in Water | >50 mg/mL (25°C) | |

| Stability in DMSO | Stable at -80°C for 1 year |

Q. How should researchers design pharmacokinetic (PK) studies for this compound in pediatric populations?

Methodological Answer: PK studies should account for age-dependent metabolic differences and ethical constraints:

- Population PK Modeling : Use sparse sampling to minimize blood draws in children. Incorporate covariates like body weight, renal function, and CYP enzyme activity .

- Dosing Adjustments : Base pediatric doses on body surface area (BSA) or allometric scaling from adult data .

- Analytical Validation : Use LC-MS/MS to quantify abacavir plasma concentrations with a lower limit of quantification (LLOQ) ≤10 ng/mL .

Key Findings :

- No significant gender differences in PK parameters when normalized for lean body weight .

- Avoid extrapolation to neonates (<3 months) due to immature hepatic metabolism .

Advanced Research Questions

Q. How can conflicting efficacy data for this compound in HIV-associated comorbidities (e.g., cardiovascular or renal dysfunction) be resolved?

Methodological Answer: Contradictions often arise from heterogeneous patient populations or methodological variability:

- Systematic Review : Pool data from trials like the ABCD study (NCT00443794) and adjust for confounders (e.g., baseline viral load, CD4+ counts) .

- Subgroup Analysis : Stratify patients by comorbidities (e.g., CKD stages) using biomarkers like eGFR or echocardiographic parameters .

- Mechanistic Studies : Investigate abacavir’s interaction with endothelial cells or renal transporters (e.g., OCT2) using in vitro models .

Example Conflict :

- Abacavir’s association with cardiovascular risk in observational studies vs. lack of signal in randomized trials .

Q. What methodologies are recommended for assessing this compound’s genetic toxicity and long-term carcinogenic potential?

Methodological Answer: Follow OECD and ICH guidelines for genotoxicity testing:

- Ames Test : Evaluate mutagenicity in Salmonella strains (TA98, TA100) with/without metabolic activation .

- Chromosomal Aberration Assay : Use human lymphocytes or in vivo rodent models .

- Carcinogenicity Studies : Conduct 2-year bioassays in rodents, monitoring tumor incidence (e.g., hepatic, lymphoid) .

Table 2: Toxicity Classification (GHS)

| Hazard Type | Classification | Reference |

|---|---|---|

| Oral Acute Toxicity | Category 4 (H302) | |

| Carcinogenicity | Category 2 (H351) | |

| Genetic Toxicity | Category 2 (H341) |

Q. How can researchers optimize dissolution testing for this compound in fixed-dose combinations (FDCs)?

Methodological Answer: Dissolution profiles must reflect in vivo release kinetics:

- Apparatus Selection : USP Apparatus II (Paddle) at 50–75 rpm, depending on formulation (e.g., immediate-release vs. suspension) .

- Media : Use biorelevant buffers (e.g., 0.01 M phosphate buffer with 0.5% SDS, pH 6.8) to simulate intestinal conditions .

- Acceptance Criteria : Q = 80% dissolved within 45 minutes for tablets .

Table 3: Dissolution Parameters for FDCs

| Formulation | Apparatus | Speed (rpm) | Medium | Q (%) |

|---|---|---|---|---|

| Tablet (Abacavir + DTG) | II | 75 | 0.01 M phosphate + 0.5% SDS | 85 |

| Suspension | II | 50 | 0.01 M phosphate + 0.5 mM EDTA | 90 |

Q. Guidance for Data Integrity

Propriétés

IUPAC Name |

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O.H2O4S/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t8-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFKCGGQTYQTLR-SCYNACPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 77,000 mg/l @ 25 °C | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/ | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white solid | |

CAS No. |

188062-50-2 | |

| Record name | Abacavir sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188062-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABACAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.